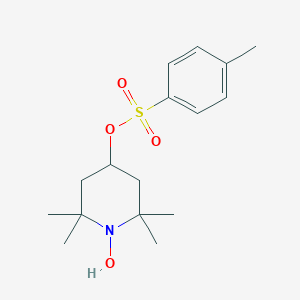

2,2,6,6-Tetramethyl-4-(4'-toluenesulfonate)piperidinooxyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl is a chemical compound with the molecular formula C16H24NO4S and a molecular weight of 326.43 . It is known for its stability and unique properties, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl typically involves the reaction of 2,2,6,6-tetramethylpiperidine with p-toluenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Types of Reactions

2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into other derivatives.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonate derivatives, while substitution reactions can produce a variety of functionalized piperidinooxyl compounds .

Aplicaciones Científicas De Investigación

2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl has several scientific research applications, including:

Chemistry: Used as a stable radical in various chemical reactions and studies.

Biology: Employed in biological assays and experiments due to its stability and reactivity.

Medicine: Investigated for potential therapeutic applications and as a tool in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl involves its ability to act as a stable radical. This property allows it to participate in various chemical reactions, including electron transfer processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Similar Compounds

2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of 2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl.

4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another related compound with similar properties.

Uniqueness

2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl is unique due to its stability as a radical and its versatility in various chemical reactions. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

Actividad Biológica

Introduction

2,2,6,6-Tetramethyl-4-(4'-toluenesulfonate)piperidinooxyl (often abbreviated as TEMPOL-TS) is a nitroxide radical compound that has garnered attention in various fields of research due to its unique biological properties. This article delves into the biological activity of TEMPOL-TS, examining its mechanisms of action, applications in therapeutic contexts, and relevant case studies.

Chemical Structure and Properties

TEMPOL-TS is characterized by the presence of a piperidine ring with a sulfonate group attached to a toluene moiety. The molecular formula is C15H21NO2S, and it has a molecular weight of approximately 293.4 g/mol. The compound is soluble in polar solvents like water and ethanol, which facilitates its use in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₂S |

| Molecular Weight | 293.4 g/mol |

| Solubility | Water, Ethanol |

| Appearance | White crystalline powder |

| Melting Point | Not specified |

Antioxidant Properties

TEMPOL-TS exhibits significant antioxidant activity. As a nitroxide radical, it can scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress. Studies have shown that TEMPOL-TS can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Cytoprotective Effects

Research indicates that TEMPOL-TS has cytoprotective effects against various forms of cellular stress. For instance, it has been demonstrated to protect neuronal cells from oxidative damage induced by glutamate toxicity . This protective mechanism is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.

Anti-inflammatory Activity

TEMPOL-TS also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .

1. Neuroprotection in Ischemic Injury

A study investigated the effects of TEMPOL-TS on ischemic brain injury in animal models. The results indicated that administration of TEMPOL-TS significantly reduced infarct size and improved neurological outcomes post-ischemia. The mechanism was attributed to its ability to mitigate oxidative stress and inflammation during the reperfusion phase .

2. Cardiovascular Applications

Another research effort focused on the cardiovascular protective effects of TEMPOL-TS. In hypertensive rats, TEMPOL-TS treatment led to reduced blood pressure and improved endothelial function. This effect was linked to enhanced nitric oxide availability and reduced oxidative stress within vascular tissues .

Propiedades

IUPAC Name |

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S/c1-12-6-8-14(9-7-12)22(19,20)21-13-10-15(2,3)17(18)16(4,5)11-13/h6-9,13,18H,10-11H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNPCPMNECAZKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C(C2)(C)C)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343141 |

Source

|

| Record name | 2,2,6,6-Tetramethyl-4-(4'-toluenesulfonate)piperidinooxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42495-21-6 |

Source

|

| Record name | 2,2,6,6-Tetramethyl-4-(4'-toluenesulfonate)piperidinooxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.